molecular formula C9H9Cl2NO B13048480 (S)-6,8-Dichlorochroman-4-amine

(S)-6,8-Dichlorochroman-4-amine

Cat. No.: B13048480
M. Wt: 218.08 g/mol
InChI Key: KJGMEAMNMDDGQA-QMMMGPOBSA-N
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Description

(S)-6,8-Dichlorochroman-4-amine is a chiral organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of chlorine atoms at positions 6 and 8, along with an amine group at position 4, makes this compound unique. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,8-Dichlorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The initial step involves the cyclization of a suitable precursor to form the chroman ring. This can be achieved through an intramolecular Friedel-Crafts alkylation reaction.

    Amination: The final step involves the introduction of the amine group at position 4. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-6,8-Dichlorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

(S)-6,8-Dichlorochroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-6,8-Dichlorochroman-4-amine: The enantiomer of (S)-6,8-Dichlorochroman-4-amine with a different three-dimensional arrangement.

    6,8-Dichlorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.

    6,8-Dichlorochroman-4-carboxylic acid: A compound with a carboxylic acid group at position 4.

Uniqueness

This compound is unique due to its specific (S)-configuration, which can result in distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness can be crucial in applications where stereochemistry plays a significant role, such as in drug development and biological studies.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

(4S)-6,8-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

KJGMEAMNMDDGQA-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2Cl)Cl

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)Cl

Origin of Product

United States

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